Welcome to the BenchChem Online Store!
molecular formula C11H14O4 B8600894 Methyl methoxy-(4-methoxyphenyl)acetate CAS No. 59845-69-1

Methyl methoxy-(4-methoxyphenyl)acetate

Cat. No. B8600894
M. Wt: 210.23 g/mol
InChI Key: SGYCIZMJPWFKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07897632B2

Procedure details

246 mg of a mixture of methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate with methyl methoxy-(4-methoxyphenyl)acetate was obtained from methyl hydroxy-(4-methoxyphenyl)acetate (724 mg) and 1-chloro-3-iodopropane (0.56 ml) by the same method as in Examples 85 and 86. Then, the ester mixture was hydrolyzed and amidated with tert-butyl carbazate according to the method in Examples 85 and 86 to obtain 32 mg of tert-butyl N′-[5-chloro-2-methoxy-2-(4-methoxyphenyl)pentanoyl]hydrazinecarboxylate and 122 mg of tert-butyl N′-[2-methoxy-2-(4-methoxyphenyl)acetyl]hydrazinecarboxylate.
Name
methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCCC[C:5]([O:18]C)([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7].COC(C1C=CC(OC)=CC=1)C(OC)=O.ClCCCI>>[OH:18][CH:5]([C:10]1[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=1)[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
methyl 5-chloro-2-methoxy-2-(4-methoxyphenyl)valerate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(C(=O)OC)(C1=CC=C(C=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=O)OC)C1=CC=C(C=C1)OC
Name
Quantity
0.56 mL
Type
reactant
Smiles
ClCCCI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 246 mg
Name
Type
product
Smiles
OC(C(=O)OC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 724 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.